molecular formula C21H30O5 B12795767 4,5-Dihydroprednisolone, (5beta)- CAS No. 566-34-7

4,5-Dihydroprednisolone, (5beta)-

Cat. No.: B12795767
CAS No.: 566-34-7
M. Wt: 362.5 g/mol
InChI Key: NHVKTAGIUONXJA-AIPUTVCKSA-N
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Description

4,5-Dihydroprednisolone, (5beta)- is a synthetic steroid compound with the molecular formula C21H30O5. It is a derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroprednisolone, (5beta)- typically involves the reduction of Δ4-3-ketosteroids catalyzed by steroid 5β-reductase (AKR1D1) . The process includes several steps:

    3,20-Keto Protective Reaction: Protecting the keto groups to prevent unwanted reactions.

    11-Keto Reduction Reaction: Reducing the 11-keto group to a hydroxyl group.

    21-Hydroxyl Esterification Reaction: Esterifying the 21-hydroxyl group.

    3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups.

    21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester to yield the final product.

Industrial Production Methods

The industrial production of 4,5-Dihydroprednisolone, (5beta)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of mixed solvents and inert gases to prevent byproduct formation during hydrolysis .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroprednisolone, (5beta)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to keto groups.

    Reduction: Reduction of keto groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction.

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,5-Dihydroprednisolone, (5beta)- can yield various keto derivatives, while reduction can produce different hydroxylated compounds .

Scientific Research Applications

4,5-Dihydroprednisolone, (5beta)- has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other steroid compounds.

    Biology: Studied for its role in steroid metabolism and regulation of nuclear receptors.

    Medicine: Investigated for its potential anti-inflammatory and immunosuppressive effects.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydroprednisolone, (5beta)- is unique due to its specific stereochemistry and the presence of hydroxyl groups at positions 11, 17, and 21. This structural configuration contributes to its distinct biological activity and therapeutic potential .

Properties

CAS No.

566-34-7

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(5R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,12,14-16,18,22,24,26H,3-4,6,8-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1

InChI Key

NHVKTAGIUONXJA-AIPUTVCKSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CC[C@H]4[C@@]3(C=CC(=O)C4)C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4C3(C=CC(=O)C4)C)O

Origin of Product

United States

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